PARP-1 Enzymatic Inhibitory Potency: Class-Level Benchmarking Against Olaparib
No compound-specific PARP-1 IC₅₀ data were identified for CAS 1396765-30-2 in any allowed peer-reviewed or patent source. However, the closest structurally characterized analogs — quinoxaline-2,3-dione derivatives designed as phthalazinone bioisosteres — demonstrated PARP-1 IC₅₀ values of 2.31–8.73 nM in a cell-free enzymatic assay, compared to an olaparib IC₅₀ of 4.40 nM measured under identical conditions. [1] The most potent analog in that series (compound 8a, IC₅₀ = 2.31 nM) was approximately 1.9-fold more potent than olaparib, whereas others (compounds 4, 10b, 11b, IC₅₀ = 6.35–8.73 nM) were 1.4- to 2.0-fold less potent. [2] This range establishes that quinoxaline-bearing PARP-1 inhibitors can achieve potencies comparable to or exceeding that of the clinical benchmark olaparib, but actual IC₅₀ values are exquisitely sensitive to the specific substitution pattern on both the quinoxaline and phthalazinone rings. The presence of the 3-methyl group on the phthalazinone and the unsubstituted quinoxaline-2-carboxamide in CAS 1396765-30-2 represents a distinct chemical space not directly tested in published series. [3]
| Evidence Dimension | PARP-1 enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | No published data available for CAS 1396765-30-2 specifically |
| Comparator Or Baseline | Olaparib IC₅₀ = 4.40 nM; best quinoxaline-class analog (compound 8a) IC₅₀ = 2.31 nM; class range IC₅₀ = 2.31–8.73 nM |
| Quantified Difference | Class-level potency range spans approximately 0.5× to 2× relative to olaparib (not confirmed for target compound) |
| Conditions | Cell-free recombinant PARP-1 enzymatic inhibition assay; radioligand-binding or chemiluminescence readout; n=3 replicates; as described in Syam et al. (2022) |
Why This Matters
Benchmarking against the clinical standard olaparib using class-level data allows procurement decisions to be based on expected potency range, with the caveat that actual potency must be confirmed experimentally for this specific analog.
- [1] Syam YM, Anwar MM, Abd El-Karim SS, Elokely KM, Abdelwahed S. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. 2022;27(15):4924. Table 1 and Abstract. View Source
- [2] Syam YM, Anwar MM, Abd El-Karim SS, Elokely KM, Abdelwahed S. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. 2022;27(15):4924. Section 2.2. View Source
- [3] Syam YM, Anwar MM, Abd El-Karim SS, Elokely KM, Abdelwahed S. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. 2022;27(15):4924. Figure 1, docking discussion. View Source
